2-(3-Nitrobenzoyl)pyrrole
Description
Properties
Molecular Formula |
C11H8N2O3 |
|---|---|
Molecular Weight |
216.19 g/mol |
IUPAC Name |
(3-nitrophenyl)-(1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C11H8N2O3/c14-11(10-5-2-6-12-10)8-3-1-4-9(7-8)13(15)16/h1-7,12H |
InChI Key |
HBRUWOGCWKGQGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=CN2 |
Origin of Product |
United States |
Computational and Theoretical Investigations of 2 3 Nitrobenzoyl Pyrrole
Density Functional Theory (DFT) Applications in Electronic Structure
Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure of molecules like 2-(3-Nitrobenzoyl)pyrrole. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.
For this compound, the HOMO is expected to be predominantly localized on the electron-rich pyrrole (B145914) ring, while the LUMO is likely to be concentrated on the electron-withdrawing 3-nitrobenzoyl moiety. This distribution would indicate that the pyrrole ring acts as the primary electron donor and the nitrobenzoyl group as the electron acceptor. The HOMO-LUMO gap would be influenced by the electronic communication between these two fragments.
Table 1: Representative Frontier Orbital Energies for Related Aromatic Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Pyrrole | -5.45 | 2.15 | 7.60 |
| Benzene | -6.89 | 1.13 | 8.02 |
| Nitrobenzene | -7.89 | -1.05 | 6.84 |
Note: These values are illustrative and obtained from computational studies on the individual parent compounds. The actual values for this compound would be influenced by the interaction between the pyrrole and 3-nitrobenzoyl moieties.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface. Areas with negative potential (typically colored in shades of red) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored in shades of blue) are electron-poor and prone to nucleophilic attack.
In the case of this compound, the MEP map would likely show a high electron density around the oxygen atoms of the nitro group and the carbonyl group, making these sites potential targets for electrophiles. Conversely, the hydrogen atoms of the pyrrole ring and the phenyl ring would exhibit positive electrostatic potential.
Computational Studies on Charge Delocalization
Charge delocalization is a key factor in determining the stability and reactivity of conjugated systems. In this compound, the π-electron systems of the pyrrole and benzoyl rings are connected, allowing for electron delocalization across the entire molecule. Computational methods can quantify this delocalization by analyzing the electron density distribution and bond orders.
The presence of the electron-withdrawing nitrobenzoyl group attached to the electron-rich pyrrole ring facilitates intramolecular charge transfer (ICT). This ICT character is important in understanding the molecule's electronic and optical properties. Theoretical calculations can model this charge transfer and predict its effect on the molecular dipole moment and spectroscopic behavior.
Assessment of Aromaticity in Pyrrole Systems
Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a specific number of delocalized π-electrons. nih.gov While pyrrole itself is an aromatic compound, the attachment of a substituent like the 3-nitrobenzoyl group can influence the aromaticity of the pyrrole ring.
Computational methods provide various indices to quantify aromaticity, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations can assess whether the pyrrole ring in this compound retains its aromatic character or if there is a significant degree of dearomatization due to the electronic influence of the substituent.
Quantum-Chemical Calculations and Ab Initio Methods
Quantum-chemical calculations, including ab initio methods, provide a more rigorous theoretical framework for studying molecular properties. Unlike DFT, which relies on approximations for the exchange-correlation functional, ab initio methods are derived directly from the principles of quantum mechanics without empirical parameters.
Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular geometries, energies, and other properties. For a molecule like this compound, these methods can be used to obtain precise information about its conformational preferences, rotational barriers, and electronic states. While computationally more demanding than DFT, ab initio calculations are often used as a benchmark to validate the results of other methods.
Conformational Analysis and Rotational Energy Barrier Determination
The rotation around this bond is not free and is hindered by a rotational energy barrier. This barrier arises from steric hindrance between the atoms of the two rings and changes in the electronic conjugation as the dihedral angle between the rings varies. Computational methods can be used to calculate the potential energy surface for this rotation, identifying the transition states and the height of the energy barriers. rsc.org Theoretical calculations for the rotational barriers in biphenyl, a structurally related system, have been extensively studied. biomedres.us
Table 2: Calculated Rotational Energy Barriers for Biphenyl and Related Compounds
| Method | Molecule | Rotational Barrier (kcal/mol) |
| HF/6-31G | Biphenyl | 2.2 |
| MP2/6-31G | Biphenyl | 2.9 |
| B3LYP/6-31G | Biphenyl | 2.0 |
| B3LYP/6-31G | 2,2'-bipyridine | 3.5 |
Note: These values are for the parent biphenyl and a related heterocyclic system and serve as an estimate for the order of magnitude of the rotational barrier that might be expected in this compound.
The dihedral angle between the pyrrole and benzoyl rings in the most stable conformation of this compound is expected to be non-planar. This twisted conformation is a compromise between maximizing π-conjugation (which would favor a planar arrangement) and minimizing steric repulsion (which would favor a perpendicular arrangement). The presence of the nitro group in the meta position of the benzoyl ring is not expected to introduce significant steric hindrance that would drastically alter the rotational barrier compared to the unsubstituted 2-benzoylpyrrole (B132970).
Theoretical Studies on Atropoisomerism in Sterically Hindered Pyrroles
Atropoisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, leading to distinct, separable conformers. In the context of this compound, the single bond connecting the pyrrole ring and the benzoyl group is the focal point for potential atropoisomerism. The phenomenon is contingent on the rotational barrier between the two planar moieties. If the steric hindrance caused by substituents is significant enough to restrict free rotation, stable atropoisomers can be isolated.
Computational Approaches to Structure-Activity Relationship (SAR)
Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. These models are pivotal in drug discovery and toxicology for predicting the activity of new chemical entities. For pyrrole derivatives and nitroaromatic compounds, QSAR studies have been employed to understand the structural requirements for various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, as well as toxicity. mdpi.comnih.govmdpi.com
The development of a QSAR model for a class of compounds like this compound would involve several steps. First, a dataset of structurally related compounds with measured biological activity is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, hydrophobic, and topological properties.
For nitroaromatic compounds, important descriptors often include quantum chemical parameters like the energy of the lowest unoccupied molecular orbital (ELUMO), which relates to their electrophilicity and potential for nitroreduction, a key step in their mutagenicity. mdpi.com Hydrophobicity, often represented by logP, is another critical descriptor. mdpi.com In studies of pyrrole derivatives, descriptors related to molecular shape, connectivity, and electronic properties have been shown to be important for their antioxidant and other biological activities. mdpi.com
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) are used to build the mathematical model that links the descriptors to the biological activity. mdpi.comnih.govmdpi.com The predictive power of the resulting QSAR model is then rigorously validated using internal and external validation techniques. mdpi.comnih.gov
Below is a hypothetical data table representing the types of descriptors and statistical parameters that might be found in a QSAR study of pyrrole derivatives.
| Descriptor | Description | Contribution to Activity |
| logP | Octanol-water partition coefficient | Hydrophobicity |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electrophilicity and reactivity |
| Dipole Moment | Measure of the polarity of the molecule | Electrostatic interactions |
| Molecular Weight | Mass of the molecule | Size and steric effects |
| Polarizability | Ease of distortion of the electron cloud | Dispersion forces |
Statistical Validation of a Hypothetical QSAR Model
| Parameter | Value | Description |
|---|---|---|
| R² | > 0.8 | Coefficient of determination (goodness of fit) mdpi.com |
| Q² (cross-validated R²) | > 0.6 | Internal predictive ability |
| R²pred (external validation) | > 0.7 | External predictive ability mdpi.com |
These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.
Molecular Docking Simulations for Ligand-Target Interactions (General Academic Context)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or enzyme. nih.govopenaccessjournals.com This method is crucial for understanding the molecular basis of a compound's biological activity and for structure-based drug design. nih.gov The process involves sampling a vast number of possible conformations of the ligand within the binding site of the target and then using a scoring function to estimate the binding affinity for each conformation. nih.gov
In the context of this compound and its analogs, molecular docking could be used to investigate their potential interactions with various biological targets. For instance, pyrrole derivatives have been studied as inhibitors of enzymes like cyclooxygenase (COX), enoyl-ACP reductase, and various kinases. nih.govvlifesciences.comnih.gov Docking simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues in the active site of the target protein. nih.gov
The nitro group in this compound can act as a hydrogen bond acceptor, while the pyrrole NH group can be a hydrogen bond donor. The aromatic rings can participate in π-π stacking and hydrophobic interactions. A typical docking study would involve preparing the 3D structures of the ligand and the target protein, defining the binding site, and then running the docking algorithm. The results are often visualized to analyze the binding mode and the interactions in detail.
The binding affinity is typically reported as a docking score, which is an estimation of the free energy of binding. Lower docking scores generally indicate a more favorable binding interaction. researchgate.net
Below is a representative data table illustrating the kind of information that can be obtained from a molecular docking study of pyrrole derivatives against a hypothetical protein target.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Pyrrole Derivative 1 | -8.5 | Tyr234, Ser356 | Hydrogen bond, π-π stacking |
| Pyrrole Derivative 2 | -7.9 | Leu112, Val198 | Hydrophobic interactions |
| Pyrrole Derivative 3 | -9.2 | Arg120, Asp154 | Hydrogen bond, salt bridge |
| This compound (Hypothetical) | -8.2 | Gln78, Phe201 | Hydrogen bond, π-π stacking |
Such studies are invaluable for rationalizing the structure-activity relationships observed experimentally and for designing new derivatives with improved binding affinity and selectivity for a specific biological target. nih.govvlifesciences.com
Chemical Reactivity and Mechanistic Studies of 2 3 Nitrobenzoyl Pyrrole
Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring
Electrophilic aromatic substitution (EAS) is a hallmark reaction of pyrroles. The high electron density of the ring makes it substantially more reactive than benzene, allowing reactions to proceed under milder conditions. pearson.compearson.com In unsubstituted pyrrole, electrophilic attack occurs preferentially at the C2 (α) position because the resulting carbocation intermediate (the sigma complex) is stabilized by a greater number of resonance structures compared to attack at the C3 (β) position. onlineorganicchemistrytutor.com
In 2-(3-Nitrobenzoyl)pyrrole, the C2 position is blocked. Furthermore, the powerful deactivating nature of the 2-acyl group diminishes the nucleophilicity of the entire pyrrole ring. Electron-withdrawing substituents at the C2 position direct incoming electrophiles primarily to the C4 position, as substitution at C5 is sterically hindered and electronically disfavored, while substitution at C3 leads to a less stable cationic intermediate. Therefore, any successful electrophilic substitution on this compound is predicted to occur at the C4 position.
Nitration and Sulfonation Reactivity
The nitration and sulfonation of aromatic compounds typically require strong acidic conditions, such as a mixture of nitric acid and sulfuric acid (for nitration) or fuming sulfuric acid (for sulfonation). However, the pyrrole ring is notoriously sensitive to strong acids, which can lead to protonation at the C2 or C3 position, loss of aromaticity, and subsequent polymerization to form intractable tars, often referred to as "pyrrole black". wikipedia.orgresearchgate.netrsc.orgquora.com
For this compound, this inherent acid sensitivity is coupled with the severe deactivation of the ring. Consequently, forcing conditions would be necessary to achieve nitration or sulfonation, which would almost certainly favor degradation of the starting material. Milder, specialized reagents are typically employed for the electrophilic substitution of sensitive pyrroles. However, the efficacy of these reagents on a strongly deactivated substrate like this compound is questionable and would likely result in very low yields, if any. Should the reaction proceed, the substitution would be expected at the C4 position.
Acylation Reactions (e.g., Vilsmeier and Houben-Hoesch Type)
The Vilsmeier-Haack and Houben-Hoesch reactions are important methods for the acylation and formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comsynarchive.com
Vilsmeier-Haack Reaction : This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO). wikipedia.orgorganic-chemistry.org The active electrophile, a chloroiminium ion, is less reactive than the acylium ions generated in Friedel-Crafts acylations. chemistrysteps.com This reaction is therefore generally limited to activated aromatic substrates. wikipedia.org
Houben-Hoesch Reaction : This method employs a nitrile (R-C≡N) and a Lewis acid (e.g., ZnCl₂) with HCl to synthesize aryl ketones. wikipedia.orgthermofisher.com It is also most effective on electron-rich phenols, anilines, and heterocycles like pyrrole. wikipedia.orgyoutube.com
Given that both reactions require an activated, nucleophilic aromatic ring, their application to the strongly deactivated pyrrole ring of this compound is mechanistically unfavorable. The electron-withdrawing effect of the existing 2-benzoyl group would likely prevent the pyrrole ring from attacking the relatively weak electrophiles generated in these reactions. Attempting these reactions would likely require harsh conditions, leading to no reaction or decomposition of the substrate.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This mechanism is fundamentally different from EAS and requires specific electronic features on the aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov For this intermediate to be sufficiently stabilized, the aromatic ring must possess strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. libretexts.orgstackexchange.com
In the case of this compound, two rings must be considered:
The Pyrrole Ring : This ring is electron-rich and lacks a suitable leaving group, making it an exceptionally poor substrate for SNAr.
The Benzene Ring : This ring possesses a strong electron-withdrawing nitro group. However, the nitro group is at the meta position relative to the carbonyl group that links it to the pyrrole. If a hypothetical leaving group were present on this ring, a meta-nitro group cannot stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.orgstackexchange.com The negative charge can delocalize to the ortho and para positions, but not onto the nitro group itself.
Therefore, SNAr pathways are not considered viable reaction mechanisms for this compound under typical conditions.
Oxidative Transformations of the Pyrrole Nucleus
The pyrrole nucleus is highly susceptible to oxidation due to its electron-rich nature. Oxidation can be induced by a wide range of chemical oxidants (e.g., hydrogen peroxide, manganese dioxide, ruthenium tetroxide) or by electrochemical methods. harvard.eduvanderbilt.edu The products of pyrrole oxidation are diverse and highly dependent on the reaction conditions and the substitution pattern of the pyrrole ring. Common outcomes include:
Polymerization : The most frequent result of pyrrole oxidation is the formation of polypyrrole, a conductive polymer. This process involves the radical-cation-mediated coupling of pyrrole monomers. researchgate.netrsc.org
Formation of Oxo-derivatives : Controlled oxidation can lead to the formation of pyrrolinones or other oxygenated species.
Ring Opening and Degradation : Harsh oxidative conditions can cause cleavage of the heterocyclic ring, leading to a complex mixture of smaller, non-aromatic molecules.
The 2-(3-nitrobenzoyl) group, being electron-withdrawing, may offer some stabilization to the pyrrole ring against oxidation compared to unsubstituted pyrrole. However, the ring remains fundamentally electron-rich and is expected to be sensitive to oxidative conditions, with polymerization and degradation being likely outcomes.
Intramolecular Cyclization and Rearrangement Mechanisms
The structure of this compound does not lend itself to common intramolecular rearrangements. For instance, rearrangements like the anionic Fries rearrangement are characteristic of N-acylpyrroles, not C-acylpyrroles.
However, the molecule contains functional groups that could participate in a potential intramolecular cyclization following a preliminary chemical transformation. A plausible synthetic route involves the chemical reduction of the nitro group to an amino group (-NH₂). The resulting compound, 2-(3-Aminobenzoyl)pyrrole, possesses a nucleophilic amine and an electrophilic carbonyl group. This sets the stage for a spontaneous or acid-catalyzed intramolecular cyclization, where the amine attacks the carbonyl carbon. This reaction would likely yield a tricyclic heterocyclic system, a pyrrolo[3,2,1-de]phenanthridinone derivative, after dehydration. Such reductive cyclizations are a common and powerful strategy in the synthesis of complex heterocyclic frameworks. nih.govbeilstein-journals.org
Investigation of Ring Opening Products and Byproduct Formation
The stability of the pyrrole ring is a significant concern under various reaction conditions. As previously mentioned, the ring is highly prone to polymerization under strongly acidic conditions. researchgate.netrsc.org Therefore, any attempt to force electrophilic substitutions (e.g., nitration, acylation) using strong acids would likely yield polymeric tars as the main byproduct, with little to no desired product formed.
Ring-opening of the pyrrole nucleus is another potential pathway for byproduct formation, particularly under harsh oxidative or acidic conditions. researchgate.net The cleavage of the C-N or C-C bonds within the ring would lead to the formation of acyclic, highly functionalized molecules. In the context of the reactions discussed, these ring-opened species would be considered degradation products and contribute to the complex mixture of byproducts that often plague reactions involving unsubstituted or acid-sensitive pyrroles.
Table of Mentioned Compounds
Mechanisms oforganic-chemistry.orgstackexchange.com-Benzoyl Migrations
While the intramolecular organic-chemistry.orgstackexchange.com-benzoyl migration in this compound has not been extensively documented in dedicated studies, the mechanism can be inferred from established principles of acyl rearrangements in analogous heterocyclic systems. Acyl migrations are a known phenomenon in organic chemistry, particularly in molecules possessing multiple nucleophilic centers. The process generally involves the transfer of an acyl group from one atom to another within the same molecule. In the context of N-acylated pyrrole derivatives, a organic-chemistry.orgstackexchange.com-migration would entail the movement of the benzoyl group from the nitrogen atom to a carbon atom of the pyrrole ring.
The proposed mechanism for such a migration is likely to proceed through a charged, high-energy intermediate. The reaction could be initiated under either acidic or basic conditions, which would facilitate the formation of a suitable transition state.
Under acidic conditions, protonation of the carbonyl oxygen of the benzoyl group would enhance the electrophilicity of the carbonyl carbon. This would be followed by a nucleophilic attack from a carbon atom of the pyrrole ring, likely the C2 or C5 position due to the electron-rich nature of the pyrrole ring. This would form a tetrahedral intermediate. Subsequent deprotonation and rearrangement would lead to the C-acylated product.
Alternatively, under basic conditions, deprotonation of a pyrrole ring proton could occur, generating a pyrrolyl anion. This anion could then act as a nucleophile, attacking the carbonyl carbon of the N-benzoyl group. This would also proceed through a tetrahedral intermediate, which upon rearrangement would yield the C-benzoylpyrrole.
The specific regiochemistry of the migration (i.e., to which carbon atom the benzoyl group migrates) would be influenced by the electronic and steric factors of the pyrrole ring and the benzoyl substituent. The presence of the electron-withdrawing nitro group on the benzoyl ring could also influence the propensity for migration by affecting the electrophilicity of the carbonyl carbon.
It is important to note that such intramolecular acyl migrations can be reversible and may lead to a mixture of isomers. The final product distribution would be dependent on the relative thermodynamic stabilities of the N-acylated and C-acylated isomers.
Reactivity of the Nitro Group: Selective Reduction Pathways
The selective reduction of the nitro group in the presence of other reducible functional groups, such as the benzoyl ketone in this compound, is a common and important transformation in organic synthesis. A variety of reagents and reaction conditions have been developed to achieve high chemoselectivity for this conversion, affording the corresponding amino compound, 2-(3-aminobenzoyl)pyrrole. The choice of the reducing agent is critical to avoid the reduction of the ketone functionality.
Several methods are well-established for the chemoselective reduction of aromatic nitro groups. organic-chemistry.orgcommonorganicchemistry.com These can be broadly categorized into catalytic hydrogenation and chemical reductions.
Catalytic Hydrogenation:
Catalytic hydrogenation using molecular hydrogen (H₂) in the presence of a metal catalyst is a widely used method for nitro group reduction. commonorganicchemistry.com Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel are effective. commonorganicchemistry.com The selectivity for the nitro group over the ketone can often be achieved under controlled conditions, such as moderate pressure and temperature. However, over-reduction of the ketone to an alcohol or even a methylene group can be a competing reaction, particularly with more active catalysts or harsher conditions.
Chemical Reductions:
A range of chemical reducing agents can effect the selective reduction of the nitro group. These methods are often preferred when catalytic hydrogenation is not suitable due to the presence of other sensitive functional groups.
Metal/Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl) or acetic acid. commonorganicchemistry.com These systems are generally effective and chemoselective for the reduction of aromatic nitro groups.
Tin(II) Chloride (SnCl₂): Tin(II) chloride is a mild and selective reducing agent for converting nitroarenes to anilines. commonorganicchemistry.comstackexchange.com It is often used in alcoholic solvents or ethyl acetate and is compatible with a variety of other functional groups, including ketones, esters, and nitriles. stackexchange.com
Sodium Borohydride (NaBH₄) in the presence of a catalyst: While sodium borohydride itself is generally not strong enough to reduce a nitro group, its reactivity can be enhanced by the addition of a catalyst. jsynthchem.comnih.gov Systems such as NaBH₄/NiCl₂ or NaBH₄/Pd/C can selectively reduce nitro groups.
Transfer Hydrogenation: This method involves the use of a hydrogen donor, such as hydrazine (B178648), ammonium formate, or cyclohexene, in the presence of a catalyst like Pd/C or Raney nickel. Transfer hydrogenation can be a milder alternative to using gaseous hydrogen and often shows good selectivity.
Other Reagents: Other reagents, such as sodium dithionite (Na₂S₂O₄) and samarium iodide (SmI₂), have also been employed for the selective reduction of nitro groups.
The choice of the specific reducing agent and reaction conditions for this compound would depend on the desired outcome and the compatibility with the pyrrole ring, which can be sensitive to strongly acidic or basic conditions.
Below is a table summarizing some common reagents for the selective reduction of nitro groups and their general characteristics:
| Reducing Agent/System | Typical Conditions | Advantages | Potential Disadvantages |
| H₂/Pd/C | H₂ gas, solvent (e.g., EtOH, EtOAc) | High efficiency, clean reaction | Can reduce other functional groups (e.g., ketones, alkenes) |
| Fe/HCl or Fe/NH₄Cl | Acidic aqueous solution | Inexpensive, effective | Requires acidic conditions, workup can be tedious |
| SnCl₂·2H₂O | EtOH or EtOAc | Mild, highly chemoselective | Stoichiometric amounts of tin salts produced |
| NaBH₄/NiCl₂ | MeOH or EtOH | Milder than NaBH₄ alone | Requires a catalyst |
| Hydrazine/Pd/C | EtOH, reflux | Avoids use of H₂ gas | Hydrazine is toxic |
Advanced Research Applications and Future Directions in 2 3 Nitrobenzoyl Pyrrole Chemistry
Strategic Design of Novel Pyrrole-Containing Scaffolds in Academic Medicinal Chemistry
The strategic design of new drugs is a cornerstone of medicinal chemistry, and the pyrrole (B145914) ring is a frequently utilized starting point for this process. rsc.org Its ability to participate in various chemical reactions allows for the synthesis of diverse derivatives with a wide range of biological activities. mdpi.com Researchers in academic and industrial settings continue to explore the potential of the pyrrole scaffold to address numerous diseases. nih.govalliedacademies.org
The pyrrole framework is a key feature in many bioactive molecules, leading to its widespread investigation for various therapeutic applications. rsc.orgnih.gov Pyrrole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govalliedacademies.orgnih.gov This versatility stems from the pyrrole ring's ability to interact with a multitude of biological targets. For instance, functionalized pyrrole scaffolds are prominent chemotypes for designing potent protein kinase inhibitors, which are crucial in cancer therapy. nih.gov
The introduction of different substituents onto the pyrrole ring system can lead to the generation of compounds with enhanced and specific activities. rsc.org This has been a successful strategy in drug discovery, resulting in numerous pyrrole-based drugs reaching the market for various therapeutic areas. nih.gov
| Pyrrole Scaffold Category | Associated Bioactivities | Examples of Targets/Mechanisms | Citation |
|---|---|---|---|
| Diarylpyrroles | Anticancer, Anti-inflammatory, Anticoccidial | Tubulin polymerization inhibition, COX/LOX inhibition | nih.govalliedacademies.org |
| Pyrrolo[2,3-d]pyrimidines | Anticancer, Antiviral | Receptor Tyrosine Kinase (RTK) inhibition (e.g., VEGFR-2) | nih.gov |
| Fused Pyrroles (e.g., Pyrrolotriazepines) | Anticancer | Kinase inhibition (e.g., CDK2, EGFR) | nih.govtandfonline.com |
| Simple Substituted Pyrroles | Antibacterial, Antifungal, Antioxidant | Enzyme inhibition, disruption of cell membranes | mdpi.comalliedacademies.org |
Rational drug design involves creating molecules that can interact with specific biological targets to elicit a desired therapeutic effect. The pyrrole scaffold serves as an excellent template for such design. By modifying the substituents on the pyrrole ring, chemists can fine-tune the molecule's shape, size, and electronic properties to optimize its binding to a target protein. nih.govnih.gov
Molecular hybridization, which combines the pharmacophoric features of different molecules, is a powerful strategy. For example, pyrrole-cinnamate hybrids have been developed as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), offering a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com Similarly, computational methods like docking simulations are used to predict how a designed molecule will bind to its target. nih.gov This in silico analysis helps in selecting the most promising candidates for synthesis and biological testing, saving time and resources. tandfonline.comnih.gov For instance, docking studies have been crucial in designing pyrrole derivatives that selectively inhibit kinases like CHK1, VEGFR-2, and EGFR, which are implicated in cancer. nih.govrsc.org
Refinement and Development of New Synthetic Methodologies
The synthesis of pyrrole and its derivatives is a well-established field, with classic methods like the Paal-Knorr, Hantzsch, and Knorr syntheses being widely used. pharmaguideline.comslideshare.net The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, is a particularly common and versatile method. nih.gov
However, research continues to focus on refining these methods and developing new, more efficient synthetic strategies. Modern approaches often emphasize tandem, one-pot reactions that form multiple chemical bonds in a single operation, increasing efficiency and reducing waste. researchgate.net For example, an efficient one-pot approach has been reported for the synthesis of multisubstituted 2-acylpyrroles. researchgate.net Other advanced methods include mechanochemical activation, multicomponent reactions mediated by novel catalysts, and cascade reactions starting from simple precursors like nitroarenes. nih.govresearchgate.netresearchgate.net The development of regioselective synthesis methods is also critical, allowing chemists to control the position of substituents on the pyrrole ring, which is crucial for biological activity. rsc.org
Advancements in Spectroscopic Characterization and Computational Modeling Techniques
The structural confirmation of newly synthesized pyrrole derivatives relies on a suite of advanced analytical techniques. Spectroscopic methods are indispensable for elucidating the exact molecular structure. acgpubs.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular skeleton and the position of substituents. nih.govnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the carbonyl (C=O) group in a benzoyl substituent or the N-H bond of the pyrrole ring. nih.gov
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. nih.gov
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure. nih.govnih.gov
In parallel with experimental techniques, computational modeling has become a vital tool in pyrrole chemistry. researchgate.net Quantum chemical methods like Density Functional Theory (DFT) are used to calculate molecular properties such as geometry, stability, and electronic structure. tandfonline.comhilarispublisher.com These calculations can predict spectroscopic data, which aids in the interpretation of experimental results. nih.gov Furthermore, molecular docking simulations are employed to visualize and predict how pyrrole derivatives interact with biological macromolecules, guiding the design of more potent and selective inhibitors. tandfonline.comnih.gov
| Technique | Type | Information Provided | Citation |
|---|---|---|---|
| NMR Spectroscopy (¹H, ¹³C) | Spectroscopic | Provides detailed connectivity and chemical environment of atoms. | nih.govnih.gov |
| IR Spectroscopy | Spectroscopic | Identifies functional groups present in the molecule. | nih.gov |
| Mass Spectrometry | Spectroscopic | Determines molecular weight and fragmentation patterns. | nih.gov |
| X-ray Crystallography | Structural | Determines the precise 3D arrangement of atoms in a crystal. | nih.govnih.gov |
| Density Functional Theory (DFT) | Computational | Calculates molecular geometry, stability, and electronic properties. | hilarispublisher.com |
| Molecular Docking | Computational | Predicts binding modes and affinity with biological targets. | tandfonline.comnih.gov |
Theoretical Insights into Pyrrole Reactivity and Selectivity in Complex Systems
The pyrrole ring is an electron-rich aromatic system, making it highly reactive towards electrophilic substitution. researchgate.netslideshare.net Theoretical studies provide fundamental insights into this reactivity. Compared to other five-membered heterocycles like furan and thiophene, pyrrole is generally the most reactive. slideshare.netpharmaguideline.com This is attributed to the nitrogen atom's ability to effectively donate its lone pair of electrons into the ring, increasing the electron density on the carbon atoms. slideshare.net
Quantum chemical calculations are instrumental in understanding and predicting the regioselectivity of reactions on the pyrrole ring. researchgate.net Electrophilic attack can occur at either the C2 (α) or C3 (β) position. Theoretical models show that the outcome is determined by a combination of factors, including steric effects from substituents (especially on the nitrogen atom) and the electronic properties of both the pyrrole derivative and the incoming electrophile. researchgate.netresearchgate.netumich.edu For example, while α-substitution is often favored electronically, bulky substituents on the nitrogen can sterically hinder the α-positions, leading to an increase in β-substitution. umich.edu These theoretical insights are crucial for planning synthetic routes and explaining observed reaction outcomes in complex molecular systems.
Q & A
Q. What are the common synthetic routes for preparing 2-(3-Nitrobenzoyl)pyrrole?
The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example:
- Nucleophilic substitution : Pyrrole reacts with 3-nitrobenzoyl chloride in the presence of a base (e.g., NaOH or K₂CO₃) in a polar solvent (e.g., ethanol or DMF) at 60–80°C for 6–12 hours, yielding the product after aqueous workup .
- Condensation strategies : Copper nanoparticle (CuNP)-catalyzed reactions between terminal alkynes and vinyl azides under nitrogen at 135°C in DCE solvent can produce substituted pyrroles, with yields up to 85% .
- Multi-step synthesis : Nitrobenzyl intermediates, such as 3-(2-nitrobenzyl)quinoxalin-2-ones, can undergo reductive cyclization with thiosulfate to form pyrrole derivatives .
Q. What spectroscopic and analytical methods are used to characterize this compound?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., shielded pyrrole protons at δ 5.59 ppm and nitrobenzoyl carbonyl signals near δ 165 ppm) .
- X-ray crystallography : Resolves dihedral angles between the pyrrole and nitrobenzoyl moieties (e.g., 125.02° in related structures) .
- Gas chromatography (GC) : Used with mass spectrometry (NIST database) to verify purity and retention indices .
- FTIR : Identifies functional groups (e.g., C=O stretches at ~1710 cm⁻¹ and NO₂ asymmetric stretches at ~1520 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields for this compound synthesis be optimized?
- Catalyst selection : CuNPs (30 mol%) enhance regioselectivity in alkyne-azide cyclization, reducing side products .
- Solvent/base optimization : Polar aprotic solvents (e.g., DMF) with weak bases (K₂CO₃) improve nucleophilic substitution efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (CCl₄:petroleum ether) increases purity .
Q. How does thermal stability impact the handling and storage of this compound?
- Decomposition pathways : C-substituted pyrroles decompose heterogeneously at elevated temperatures (>150°C), forming pyrrole, methylpyrroles, and pyridine derivatives. Nitric oxide does not inhibit this process .
- Storage recommendations : Store under inert gas at –20°C to prevent nitro group reduction or hydrolysis .
Q. How can conflicting spectroscopic data for pyrrole derivatives be resolved?
- Multi-technique validation : Cross-reference NMR, IR, and XRD data (e.g., XRD resolves ambiguous NOE effects in crowded spectra) .
- Computational modeling : Density functional theory (DFT) predicts ESIPT (excited-state intramolecular proton transfer) behavior in indole-pyrrole systems, clarifying emission spectra discrepancies .
Q. What methodologies assess the biological activity of this compound derivatives?
- Antiparasitic assays : Test against Leishmania spp. promastigotes in vitro (IC₅₀ values <10 µM reported for related 4-substituted pyrrolo[1,2-a]quinoxalines) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) with structure-activity relationship (SAR) analysis of nitrobenzoyl substitutions .
Q. How can computational models predict the photophysical properties of this compound?
Q. What electrochemical applications exist for pyrrole derivatives like this compound?
- Conductive polymers : Electropolymerization in acetonitrile (0.1 M TBAPF₆) forms thin films with conductivity up to 100 S/cm. Doping with iodine enhances charge transport .
- Corrosion inhibition : Potentiodynamic polarization in 1 M HCl shows 85% inhibition efficiency at 1 mM concentration, attributed to adsorption on carbon steel surfaces .
Q. What protecting group strategies are effective for pyrrole NH in multi-step syntheses?
- Alkylthio groups : 2-(Methylthio)pyrrole derivatives resist oxidation during coupling reactions and are deprotected with Hg(OAc)₂ in acetic acid .
- Benzoyl groups : Stable under acidic conditions but require NaOH/EtOH for cleavage .
Q. How do nitro group reduction pathways influence the reactivity of this compound?
- Catalytic hydrogenation : Pd/C in ethanol reduces nitro to amine, forming 2-(3-aminobenzoyl)pyrrole, which undergoes cyclization to benzimidazoles .
- Thiosulfate-mediated reduction : In dioxane/water, nitro groups convert to amino, enabling heterocycle formation (e.g., quinoxalinones) without metal catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
